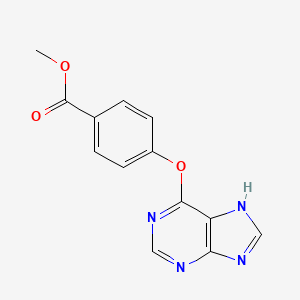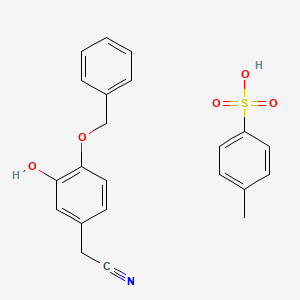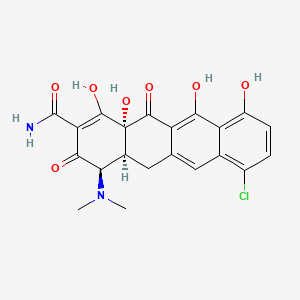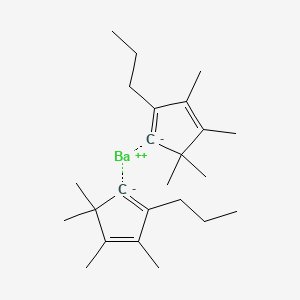
Methyl 4-(9H-Purin-6-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(9H-Purin-6-yloxy)benzoate is a chemical compound with the molecular formula C13H10N4O3 and a molecular weight of 270.24 g/mol. It is a useful intermediate in organic synthesis processes and is characterized by its white to off-white solid appearance. This compound is slightly soluble in DMSO and methanol and has a melting point of 240-242°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(9H-Purin-6-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(9H-Purin-6-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the purine moiety can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Methyl 4-(9H-Purin-6-yloxy)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(9H-Purin-6-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Methyl 4-(9H-Purin-6-yloxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(7H-Purin-6-yloxy)benzoate: Similar structure but different purine isomer.
Methyl 4-(9H-Purin-6-yloxy)phenylacetate: Similar structure with an additional phenylacetate group.
Methyl 4-(9H-Purin-6-yloxy)benzoic acid: Similar structure with a carboxylic acid group instead of a methyl ester.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C13H10N4O3 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
methyl 4-(7H-purin-6-yloxy)benzoate |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)8-2-4-9(5-3-8)20-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H,14,15,16,17) |
InChI Key |
GPNUQTHYCRRZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)





![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)




![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

